2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine
Beschreibung
2-{2,6-dioxa-9-azaspiro[45]decan-9-yl}ethan-1-amine is a heterocyclic compound characterized by a spiro structure containing both oxygen and nitrogen atoms
Eigenschaften
CAS-Nummer |
1854376-05-8 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)ethanamine |
InChI |
InChI=1S/C9H18N2O2/c10-2-3-11-4-6-13-9(7-11)1-5-12-8-9/h1-8,10H2 |
InChI-Schlüssel |
CAYJZODLUBDLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC12CN(CCO2)CCN |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine typically involves the formation of the spiro structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a diol under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with an appropriate alkylating agent to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
2,6-Dioxa-9-azaspiro[4.5]decane: A related compound with a similar spiro structure but lacking the ethan-1-amine group.
Uniqueness
2-{2,6-dioxa-9-azaspiro[45]decan-9-yl}ethan-1-amine is unique due to the presence of both oxygen and nitrogen atoms in its spiro structure, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
